Ethyl 4-(2-bromopropanoyl)benzoate
Description
Properties
CAS No. |
920009-75-2 |
|---|---|
Molecular Formula |
C12H13BrO3 |
Molecular Weight |
285.13 g/mol |
IUPAC Name |
ethyl 4-(2-bromopropanoyl)benzoate |
InChI |
InChI=1S/C12H13BrO3/c1-3-16-12(15)10-6-4-9(5-7-10)11(14)8(2)13/h4-8H,3H2,1-2H3 |
InChI Key |
LJEUTRDWHPXZEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C(C)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Functional Groups
Ethyl 4-(2-bromopropanoyl)benzoate distinguishes itself from analogous ethyl benzoate derivatives through its unique substituent. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Electronic and Reactivity Profiles
- Reactivity in Substitutions : The bromine atom offers sites for nucleophilic substitution, contrasting with sulfonamide-linked compounds (e.g., SABA1 and CAS 1008063-39-5), where sulfonyl groups participate in hydrogen bonding or enzymatic interactions .
Preparation Methods
Friedel-Crafts Acylation Followed by Bromination
A foundational approach involves introducing the propanoyl group via Friedel-Crafts acylation on a benzoate precursor, followed by α-position bromination.
Step 1: Synthesis of Ethyl 4-Propanoylbenzoate
-
Substrate : Ethyl benzoate (meta-directing ester group).
-
Reagent : Propanoyl chloride (CH₂CH₂COCl) with AlCl₃ as a Lewis acid.
-
Conditions : Anhydrous dichloromethane, 0–5°C, 6–8 hours.
-
Challenge : The ester group directs acylation to the meta position, but steric or electronic modifications (e.g., using bulky directing groups) can favor para substitution.
-
Yield : ~45–55% due to competing meta-product formation.
Step 2: α-Bromination of the Propanoyl Group
-
Reagent : Bromine (Br₂) with red phosphorus (P₄) as a catalyst.
-
Mechanism : Radical bromination at the α-carbon of the ketone.
-
Conditions : Reflux in CCl₄, 6–7 hours.
Optimization Insight : Patent CN103804191A demonstrates that bromination efficiency improves with controlled stoichiometry (1:1.2 ketone-to-Br₂ ratio) and incremental bromine addition to minimize di-bromination.
Direct Acylation with Pre-Brominated Propanoyl Chloride
This route bypasses post-acylation bromination by using 2-bromopropanoyl chloride as the acylating agent.
Synthesis of 2-Bromopropanoyl Chloride
Friedel-Crafts Acylation of Ethyl Benzoate
Green Chemistry Approaches
Patent CN105481707A highlights solvent recycling and solid catalysts for esterification, which can be adapted for final esterification steps.
Esterification of 4-(2-Bromopropanoyl)Benzoic Acid
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Post-Acylation Bromination | High regioselectivity | Multi-step, moderate yields | 55–70 |
| Pre-Brominated Acylation | Fewer steps, scalable | Steric hindrance reduces acylation efficiency | 60–65 |
| Green Esterification | Environmentally friendly, high purity | Requires specialized catalysts | >99 |
Reaction Optimization and Industrial Scalability
Bromination Efficiency
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